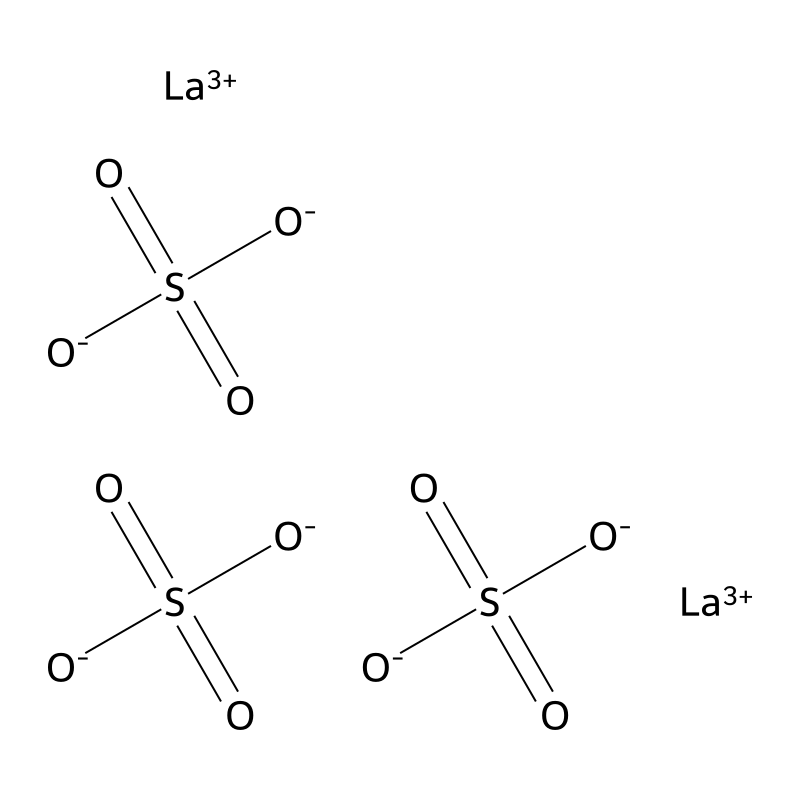Lanthanum sulfate

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Synonyms
Canonical SMILES
Lanthanide Chemistry Research:
- Lanthanum sulfate serves as a starting material for the synthesis of other lanthanum compounds essential for research in various areas like luminescence, catalysis, and magnetism [Source: American Elements - Lanthanum Sulfate, ]. Its high purity and solubility make it ideal for preparing well-defined lanthanum-based materials.
Materials Science Research:
- Lanthanum sulfate finds use in deposition techniques like sputtering and evaporation for depositing lanthanum ions in thin films. These films find application in various areas like solar cells and fuel cells due to their unique electrical and optical properties [Source: American Elements - Lanthanum Sulfate, ].
Analytical Chemistry Research:
- Lanthanum sulfate, particularly its high purity grades, serves as a reference material in analytical techniques like atomic absorption spectroscopy and inductively coupled plasma mass spectrometry (ICP-MS). These techniques require highly characterized standards for accurate elemental analysis, and lanthanum sulfate provides a reliable source of lanthanum ions for such purposes [Source: Fisher Scientific - Lanthanum(III) sulfate, anhydrous, 99.9% (REO), ].
Environmental Science Research:
- Lanthanum sulfate's ability to bind with phosphates in water makes it a potential candidate for phosphate removal in water treatment processes. Research explores its potential for removing excess phosphates, which contribute to eutrophication in water bodies [Source: American Elements - Lanthanum Sulfate, ].
Other Research Applications:
- Lanthanum sulfate is also used in various other research areas, including:
- Crystallization studies due to its well-defined crystal structure [Source: SpringerLink - Recovery of Lanthanum from Aqueous Solutions by Crystallization as Lanthanum Sodium Sulfate Double Salt, ]
- Biological research to investigate the potential effects of lanthanum on biological systems [Source: ScienceDirect - Lanthanum Compounds: Occurrence, Interactions with Biological Systems and Environmental Impact, ]
Lanthanum sulfate is an inorganic compound with the chemical formula La(SO). It is a member of the lanthanide series and is characterized by its white crystalline appearance. This compound is typically formed as a salt from sulfuric acid and lanthanum oxide or lanthanum hydroxide. Lanthanum sulfate is soluble in water, and its solubility varies with temperature, making it an important compound in various chemical processes and applications.
Research indicates that lanthanum sulfate exhibits interesting biological properties. It has been studied for its potential use in drug delivery systems due to its ability to form stable complexes with certain biomolecules. Additionally, some studies suggest that lanthanum compounds may exhibit anti-inflammatory properties, although more research is needed to fully understand their biological effects and mechanisms.
Several methods are employed to synthesize lanthanum sulfate:
- Hydrothermal Synthesis: This method involves reacting lanthanum oxide or hydroxide with sulfuric acid under high temperature and pressure conditions. This approach can yield high-purity crystals suitable for various applications .
- Precipitation Method: Mixing solutions of lanthanum nitrate and sodium sulfate results in the precipitation of lanthanum sulfate, which can then be filtered and dried.
- Solvothermal Synthesis: Similar to hydrothermal synthesis but conducted in organic solvents, this method can produce unique structural forms of lanthanum sulfate .
Studies on the interactions of lanthanum sulfate with other compounds reveal its potential for forming complexes that enhance solubility and bioavailability. For instance, interactions with organic ligands have shown promise for improving the delivery of therapeutic agents . Furthermore, investigations into its interactions with biological systems indicate that it may influence cellular processes, although detailed mechanisms remain under exploration.
Lanthanum sulfate shares similarities with several other compounds within the lanthanide series and sulfate salts. Here are some comparable compounds:
| Compound Name | Chemical Formula | Key Characteristics |
|---|---|---|
| Cerium Sulfate | Ce(SO) | Known for its catalytic properties |
| Neodymium Sulfate | Nd(SO) | Exhibits magnetic properties |
| Praseodymium Sulfate | Pr(SO) | Used in glass manufacturing for color enhancement |
| Samarium Sulfate | Sm(SO) | Exhibits luminescent properties |
Uniqueness of Lanthanum Sulfate
What sets lanthanum sulfate apart from these similar compounds is its specific solubility profile and unique interactions within biological systems. Its ability to form stable complexes makes it particularly useful in pharmaceutical applications compared to other sulfate salts within the same series. Additionally, its role as a precursor for advanced materials further enhances its significance in both industrial and research settings.
UNII
GHS Hazard Statements
Reported as not meeting GHS hazard criteria by 1 of 3 companies. For more detailed information, please visit ECHA C&L website;
Of the 1 notification(s) provided by 2 of 3 companies with hazard statement code(s):;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Pictograms

Irritant
Other CAS
Wikipedia
Lanthanum(III) sulfate






